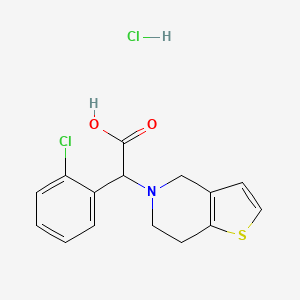

rac-Clopidogrel Carboxylic Acid Hydrochloride

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKSIOUPGDBSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Clopidogrel Carboxylic Acid Hydrochloride involves the hydrolysis of clopidogrel to produce its carboxylic acid derivative. This process typically requires acidic or basic conditions to facilitate the hydrolysis reaction. The resulting carboxylic acid is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

rac-Clopidogrel Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Hydrolysis: Conversion of clopidogrel to its carboxylic acid derivative.

Oxidation: Potential oxidation of the thienopyridine ring.

Substitution: Possible substitution reactions on the aromatic ring.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.

Major Products Formed

The major product formed from the hydrolysis of clopidogrel is this compound. Other potential products include oxidized derivatives and substituted aromatic compounds .

Scientific Research Applications

Pharmacokinetic Studies

1. Quantification Methodologies

The development of reliable quantification methods for rac-Clopidogrel Carboxylic Acid Hydrochloride is essential for pharmacokinetic studies. A notable study validated a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of clopidogrel and its metabolites, including the carboxylic acid derivative. This method demonstrated high accuracy and precision, with linearity established across various concentrations in feline plasma .

2. Stability Assessments

Stability studies have shown that rac-Clopidogrel Carboxylic Acid remains stable at room temperature for up to one week and at -80°C for nine months. This stability is critical for accurate pharmacokinetic assessments and therapeutic drug monitoring .

Clinical Applications

1. Therapeutic Monitoring

Rac-Clopidogrel Carboxylic Acid is utilized in therapeutic drug monitoring to evaluate patient responses to clopidogrel therapy. It serves as a biomarker to assess the efficacy of antiplatelet treatment, particularly in patients with varying metabolic profiles due to genetic polymorphisms affecting CYP2C19 enzyme activity .

2. Drug Interaction Studies

The compound is also instrumental in studying drug interactions that may affect clopidogrel's efficacy. For instance, the impact of food on clopidogrel bioavailability has been extensively researched, showing significant increases in drug exposure when administered with food compared to fasting conditions. This information is crucial for optimizing dosing regimens in clinical practice .

Research and Development

1. Reference Standards

this compound is frequently used as a reference standard in the development and validation of analytical methods for clopidogrel and its metabolites. This application is vital for ensuring the accuracy and reliability of pharmacological studies .

2. Formulation Development

The compound is also involved in the formulation development of new clopidogrel products, ensuring that bioavailability and therapeutic effectiveness are maintained across different formulations .

Case Studies

1. Feline Pharmacokinetics

A pilot pharmacokinetic study involving healthy cats demonstrated the utility of rac-Clopidogrel Carboxylic Acid in understanding the pharmacodynamics of clopidogrel. The study validated the methodology for measuring plasma concentrations of both clopidogrel and its carboxylic acid metabolite, providing insights into their stability and metabolism in feline subjects .

2. Human Studies

Clinical trials have assessed the safety and efficacy of clopidogrel, with significant findings regarding its impact on reducing ischemic events in patients with cardiovascular diseases. The role of rac-Clopidogrel Carboxylic Acid as a metabolite has been pivotal in these studies, aiding in the understanding of individual patient responses based on genetic factors .

Mechanism of Action

rac-Clopidogrel Carboxylic Acid Hydrochloride itself is an inactive metabolite of clopidogrel. Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. The active metabolite irreversibly binds to the P2Y12 ADP receptors on platelets, preventing ADP binding and subsequent platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Clopidogrel Hydrogen Sulfate (Prodrug)

- Structure: Ester prodrug (thienopyridine derivative).

- Pharmacological Activity : Requires hepatic metabolism to the S-carboxylic acid metabolite for activity.

- Key Differences :

- The prodrug is enzymatically hydrolyzed to release the active S-carboxylic acid, whereas rac-Clopidogrel Carboxylic Acid Hydrochloride is a preformed metabolite.

- The prodrug has higher lipophilicity, facilitating absorption, while the carboxylic acid form (as a hydrochloride salt) exhibits improved aqueous solubility .

- Safety : The prodrug’s metabolism avoids systemic exposure to the R-enantiomer, reducing convulsant risks compared to the rac metabolite form .

S-Clopidogrel Carboxylic Acid (Enantiopure Active Metabolite)

- Structure : S-configuration carboxylic acid.

- Pharmacological Activity : Directly inhibits P2Y12 receptors with high efficacy.

- Key Differences :

- Analytical Use : The rac form serves as a reference standard to detect enantiomeric impurities in the S-form during manufacturing .

Other Carboxylic Acid Hydrochloride Salts

Yohimbine Hydrochloride (CAS No. 146-48-5): Structure: Indole alkaloid with a carboxylic acid ester and tertiary amine. Activity: Alpha-2 adrenergic receptor antagonist (vs. antiplatelet action of clopidogrel metabolites). Physicochemical Properties: Similar hydrochloride salt formulation enhances solubility but differs in metabolic pathways and target receptors .

CIS-2-AMINO-CYCLOHEPTANECARBOXYLIC ACID HYDROCHLORIDE (CAS No. 1033756-97-6): Structure: Cycloheptane ring with amino and carboxylic acid groups. Safety: Higher WGK Germany hazard rating (3 vs. clopidogrel’s lower risk profile) .

Data Table: Comparative Analysis of Key Compounds

Research Findings on Chiral Stability and Pharmacokinetics

- Chiral Inversion: In rats, this compound undergoes slow nonenzymatic inversion (t₁/₂ = 7–12 days) from S- to R-enantiomer, contributing to 4–8% R-acid in plasma. Enzymatic inversion is negligible .

- Metabolic Stability : The S-carboxylic acid is configurationally stable in vitro (>45 days), ensuring sustained antiplatelet activity without spontaneous racemization .

- Analytical Relevance : this compound is critical for HPLC and MS-based enantiomeric purity testing, ensuring ≤1% R-enantiomer in clinical formulations .

Biological Activity

Rac-Clopidogrel Carboxylic Acid Hydrochloride is a significant metabolite of clopidogrel, an antiplatelet medication widely used in the prevention of cardiovascular events. Understanding its biological activity is crucial for evaluating its role in pharmacotherapy and its potential implications in clinical settings.

The primary biological activity of this compound involves its interaction with the P2Y12 receptor , a subtype of ADP receptors located on platelet surfaces. The compound acts as an antagonist to this receptor, which is essential for platelet activation and aggregation.

- Biotransformation : Clopidogrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects. Approximately 85% of clopidogrel undergoes first-pass metabolism, leading to the formation of the inactive carboxylic acid derivative, while about 15% is converted by cytochrome P450 enzymes into the active thiol metabolite that inhibits platelet aggregation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key aspects:

- Absorption and Distribution : Following oral administration, clopidogrel is rapidly absorbed, but its carboxylic acid form is primarily a result of hepatic metabolism.

- Half-life : The half-life of the carboxylic acid metabolite is significantly longer than that of the active metabolite, influencing its overall therapeutic efficacy and safety profile.

- Elimination : The compound is primarily excreted via urine, with a minor fraction found in feces .

Clinical Implications

Clinical studies have demonstrated that the use of clopidogrel, and by extension its carboxylic acid derivative, significantly reduces the incidence of cardiovascular events such as myocardial infarction and stroke.

Case Studies

- CAPRIE Study : This pivotal trial involved 19,185 patients with atherothrombosis. Results indicated that clopidogrel reduced new ischemic events compared to aspirin (ASA), with a relative risk reduction of 8.7% .

- CURE Trial : In this study, patients receiving clopidogrel in conjunction with ASA exhibited a significant reduction in major cardiovascular events compared to those receiving placebo. The major bleeding event rates were dose-dependent on ASA, highlighting the importance of careful dosing to minimize adverse effects .

Adverse Effects

Despite its efficacy, this compound is associated with adverse effects, primarily bleeding complications. The incidence was noted to be higher during the initial month of treatment, emphasizing the need for monitoring during this period .

Comparative Bioavailability

Research comparing different formulations of clopidogrel has shown that food intake can affect the bioavailability of its metabolites. Specifically, studies indicated that the maximum concentration (Cmax) of clopidogrel carboxylic acid decreased by 10-16% under fed conditions without altering overall antiplatelet activity .

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound's physicochemical properties during preclinical studies?

- Methodological Answer : Implement Quality by Design (QbD) principles: define critical quality attributes (CQAs) like particle size (laser diffraction) and polymorphism (PXRD). Use multivariate analysis (PLS regression) to optimize crystallization conditions. For stability, conduct accelerated aging studies (40°C/75% RH) with periodic HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.